N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exert a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Biochemical Analysis
Biochemical Properties
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, it may act as a ligand for certain receptors, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
This compound impacts various cell types by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of kinases, which are critical for cell signaling. This modulation can lead to changes in gene expression profiles, affecting processes such as cell proliferation, apoptosis, and differentiation. The compound’s influence on cellular metabolism includes alterations in the glycolytic pathway and mitochondrial function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit enzyme activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but its degradation products can also have biological activity. Long-term exposure to the compound can lead to sustained changes in cellular processes, including chronic modulation of signaling pathways and metabolic functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes via active or passive mechanisms, influencing its bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular organelles, such as the mitochondria or nucleus, by targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2-aminoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Catalysts and automated systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to thiol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Functionalized thiophene derivatives
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler derivative with similar chemical properties but lacking the hydroxyethyl group.
2-Hydroxyethylthiophene: Contains the hydroxyethyl group but lacks the carboxamide functionality.
Thiophene-3-carboxamide: Similar structure but with the carboxamide group at a different position on the thiophene ring.
Uniqueness
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is unique due to the presence of both the hydroxyethyl and carboxamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-9(8-3-5-15-7-8)6-12-11(14)10-2-1-4-16-10/h1-5,7,9,13H,6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUAJRUZPPKVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.